

In-Depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 1-(5-Bromo-2-nitrophenyl)ethanone

Cat. No.: B1281013

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical features, synthesis, and potential applications of **1-(5-Bromo-2-nitrophenyl)ethanone**, a versatile intermediate in organic synthesis with significant potential in medicinal chemistry and material science.

Core Chemical and Physical Properties

1-(5-Bromo-2-nitrophenyl)ethanone, also known as 5-bromo-2-nitroacetophenone, is a substituted aromatic ketone. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, imparts unique reactivity and makes it a valuable building block for more complex molecules.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO ₃	[1]
Molecular Weight	244.04 g/mol	[1]
Melting Point	92-94 °C	[2]
Boiling Point	345.6 ± 27.0 °C (Predicted)	[3]
Appearance	Off-white to yellow solid	[3]
CAS Number	41877-24-1	[1]

Spectroscopic Data

Detailed spectroscopic data for **1-(5-Bromo-2-nitrophenyl)ethanone** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated:

¹H NMR:

- A singlet for the methyl protons of the ethanone group.
- Aromatic protons will appear as a complex splitting pattern (doublets and doublet of doublets) due to the substitution pattern on the benzene ring.

¹³C NMR:

- A peak corresponding to the carbonyl carbon of the ketone.
- Several distinct peaks in the aromatic region representing the different carbon environments of the substituted phenyl ring.
- A peak for the methyl carbon.

Infrared (IR) Spectroscopy:

- A strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone.

- Absorption bands corresponding to the nitro group (NO_2) symmetric and asymmetric stretching.
- Bands related to the C-Br stretching and aromatic C-H and C=C stretching.

Synthesis

A common and effective method for the synthesis of **1-(5-Bromo-2-nitrophenyl)ethanone** is through the nitration of 3'-bromoacetophenone.

Experimental Protocol: Synthesis from 3'-bromoacetophenone

Materials:

- 3'-Bromoacetophenone
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice

Procedure:

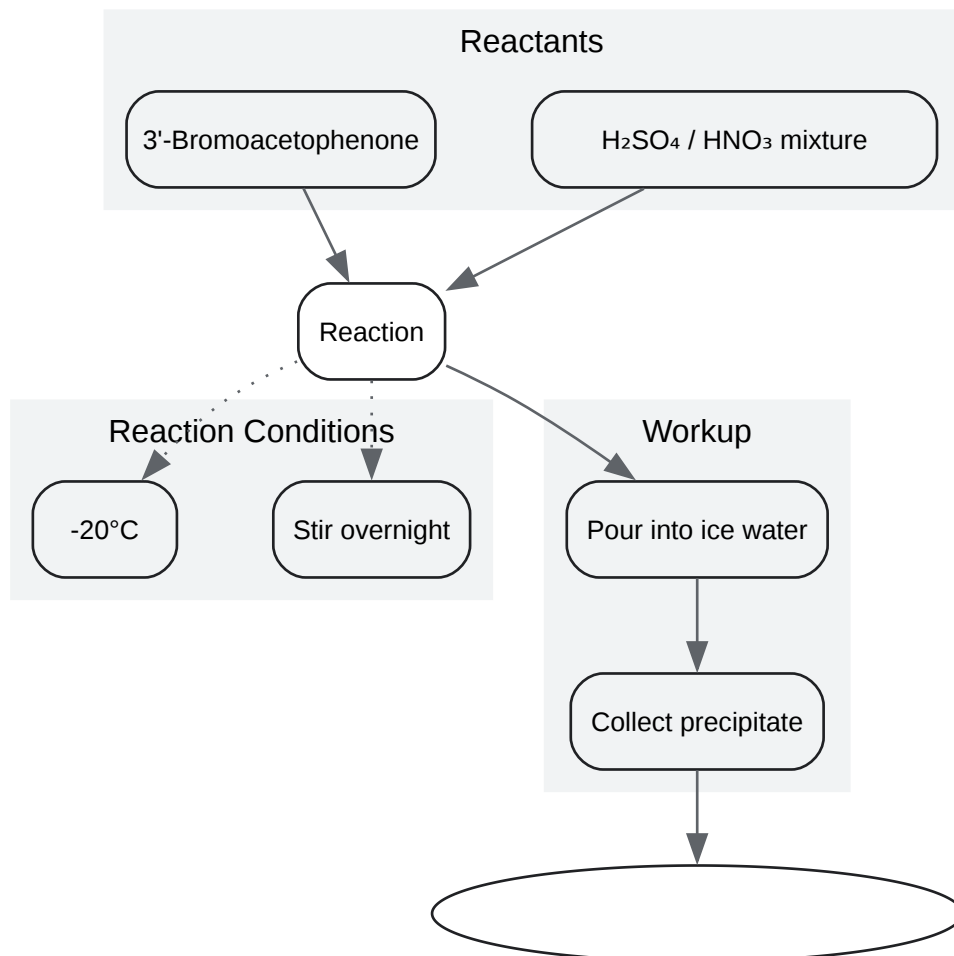
- A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and pre-cooled to -20°C .
- 3'-Bromoacetophenone is slowly added dropwise to the pre-cooled acid mixture, ensuring the reaction temperature is maintained at -20°C .
- The reaction mixture is stirred overnight at this temperature.
- Upon completion of the reaction, the mixture is carefully poured into ice water to quench the reaction.
- The resulting precipitate, **1-(5-Bromo-2-nitrophenyl)ethanone**, is collected by filtration.

- The product is then washed and dried.

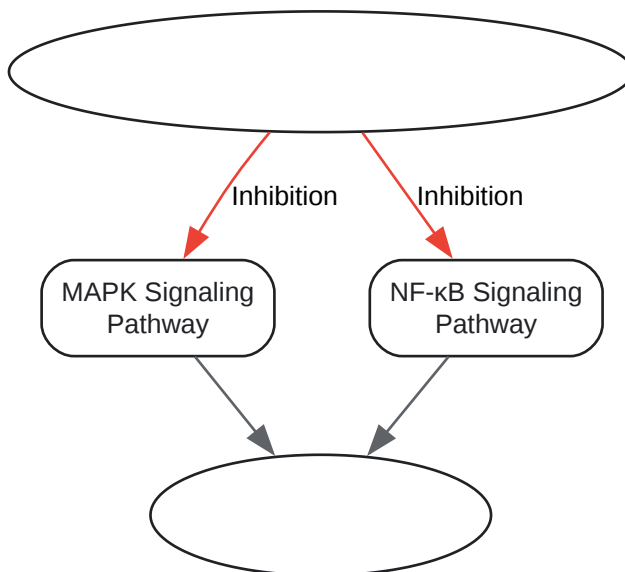
This procedure typically yields a yellow solid product.

Synthesis Workflow

Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone



Hypothesized Anti-inflammatory Mechanism



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References

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- 2. sigmaaldrich.com [sigmaaldrich.com]
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